molecular formula C15H22N2 B2832972 1-Benzyl-2-cyclobutylpiperazine CAS No. 2241142-20-9

1-Benzyl-2-cyclobutylpiperazine

Cat. No.: B2832972
CAS No.: 2241142-20-9
M. Wt: 230.355
InChI Key: WONPNNOADUCNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-cyclobutylpiperazine is a versatile small molecule scaffold with the molecular formula C15H22N2 and a molecular weight of 230.3 g/mol . This compound is part of the piperazine family, which is known for its wide range of applications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of “1-Benzyl-2-cyclobutylpiperazine” would depend on its intended use. For example, some piperazine derivatives act on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .

Future Directions

The future directions for research on “1-Benzyl-2-cyclobutylpiperazine” would depend on its properties and potential applications. Piperazine derivatives have been studied for their potential uses in various fields, including medicine and materials science .

Preparation Methods

The synthesis of 1-Benzyl-2-cyclobutylpiperazine typically involves the reaction of piperazine with benzyl chloride and cyclobutyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Benzyl-2-cyclobutylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Properties

IUPAC Name

1-benzyl-2-cyclobutylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-9-16-11-15(17)14-7-4-8-14/h1-3,5-6,14-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONPNNOADUCNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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